molecular formula C12H11NO B3143226 5-Methyl-2-phenoxypyridine CAS No. 51933-81-4

5-Methyl-2-phenoxypyridine

Cat. No.: B3143226
CAS No.: 51933-81-4
M. Wt: 185.22 g/mol
InChI Key: RNGKJAFRASIBEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-phenoxypyridine is used as an intermediate in the synthesis of various organometallic compounds and heterocyclic compounds. It is also used in the development of new catalysts and ligands for chemical reactions .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of bioactive compounds with potential therapeutic applications .

Medicine: This compound is explored for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown promising activity in preclinical studies .

Industry: this compound is used in the production of pesticides and agrochemicals. Its structure-activity relationship has been studied to develop new compounds with improved efficacy and safety profiles .

Comparison with Similar Compounds

  • 2-Phenoxypyridine
  • 3-Methyl-2-phenoxypyridine
  • 4-Methyl-2-phenoxypyridine
  • 2-Phenylpyridine

Comparison: 5-Methyl-2-phenoxypyridine is unique due to the presence of a methyl group at the 5-position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-Phenoxypyridine, the methyl group enhances its lipophilicity and potentially its ability to cross biological membranes .

Properties

IUPAC Name

5-methyl-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKJAFRASIBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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